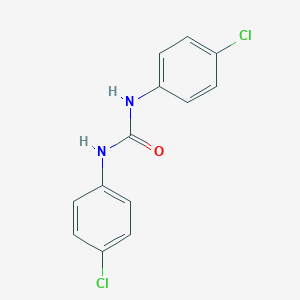

1,3-Bis(4-chlorophenyl)urea

Descripción

Propiedades

IUPAC Name |

1,3-bis(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153436 | |

| Record name | 4,4'-Dichlorocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-99-4 | |

| Record name | 4,4'-Dichlorocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1219-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(4-chlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-chlorophenyl)urea: Structure, Properties, and Scientific Applications

Abstract

This technical guide provides a comprehensive scientific overview of 1,3-Bis(4-chlorophenyl)urea, a diarylurea compound widely known by its common name, Triclocarban. This document delves into the core chemical and physical properties of the molecule, its three-dimensional structure, and established synthetic protocols. Furthermore, it explores its primary application as a broad-spectrum antimicrobial agent, detailing its mechanism of action against bacterial enoyl-acyl carrier protein reductase (ENR). This guide also discusses other reported biological activities, including its potential as an endocrine-disrupting compound. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes field-proven insights with technical data to serve as an authoritative resource.

Introduction

This compound, also known as 4,4′-Dichlorocarbanilide or Triclocarban, is a synthetic antimicrobial agent that has been extensively used in a variety of consumer and medical products for its potent activity, particularly against Gram-positive bacteria.[1][2] Its robust chemical stability and targeted biological action have made it a subject of significant scientific interest for over half a century.[3] This guide aims to provide a detailed exploration of its chemical properties, structural features, synthesis, and biological significance, offering a foundational resource for its application in research and development.

Chemical Structure and Properties

The structural integrity of this compound is central to its chemical behavior and biological function. The molecule consists of a central urea moiety symmetrically substituted with a 4-chlorophenyl group on each of its nitrogen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | |

| Molecular Weight | 281.14 g/mol | |

| CAS Number | 1219-99-4 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 305 °C | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |

Structural Analysis

The three-dimensional arrangement of atoms in this compound has been elucidated by X-ray crystallography. The crystal structure reveals a largely planar molecule with the two chlorophenyl rings twisted relative to the central urea plane.

A study published in Acta Crystallographica Section E: Crystallographic Communications provides detailed crystallographic data for N,N'-Bis(4-chlorophenyl)urea.[4] The compound crystallizes in the monoclinic space group P2₁/c. The carbonyl unit of the urea group is involved in intermolecular hydrogen bonding with the N-H groups of adjacent molecules, forming a linear, hydrogen-bonded chain.[4] This strong intermolecular interaction contributes to its high melting point and low solubility in water.

Key Crystallographic Data: [4]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Dimensions:

-

a = 27.093 Å

-

b = 4.5768 Å

-

c = 9.901 Å

-

β = 96.389°

-

-

Volume: 1220.1 ų

Spectral Characterization

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. The protons on the two equivalent 4-chlorophenyl rings would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The two N-H protons would give rise to a single resonance, the chemical shift of which can be concentration-dependent and may appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the urea group (typically in the range of δ 150-160 ppm) and the carbons of the 4-chlorophenyl rings. Due to symmetry, four signals are expected for the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. Key absorption bands include:

-

N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹.

-

C-N Stretching: Bands in the fingerprint region.

-

C-Cl Stretching: A strong band typically observed in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight. Common fragmentation pathways involve cleavage of the N-C bonds of the urea linkage, leading to the formation of 4-chlorophenylisocyanate and 4-chloroaniline radical cations.[5][6]

Synthesis of this compound

The synthesis of symmetrically substituted diaryl ureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an aromatic amine with phosgene or a phosgene equivalent to form an isocyanate, which then reacts with another equivalent of the amine. A more direct approach involves the reaction of two equivalents of an aromatic amine with one equivalent of urea.

A general and widely used method for the synthesis of this compound involves the reaction of 4-chloroaniline with 4-chlorophenyl isocyanate.[7]

Experimental Protocol: Synthesis from 4-chloroaniline and Urea

This protocol describes a one-pot synthesis adapted from general procedures for diarylurea formation.

Materials:

-

4-chloroaniline

-

Urea

-

Solvent (e.g., a high-boiling point solvent like xylene or dichlorobenzene)[4]

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.0 equivalents of 4-chloroaniline and 1.0 equivalent of urea in a suitable high-boiling point solvent.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound as a white crystalline solid.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its potent antimicrobial activity.

Antimicrobial Activity

This compound (Triclocarban) exhibits broad-spectrum activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus.[1] Its efficacy against Gram-negative bacteria is generally lower.

The primary molecular target of Triclocarban is the enzyme enoyl-acyl carrier protein reductase (ENR), a key component of the bacterial type II fatty acid synthesis (FAS-II) pathway.[8][9][10] This pathway is essential for the biosynthesis of fatty acids, which are critical for the formation of bacterial cell membranes. By inhibiting ENR, Triclocarban disrupts membrane integrity and function, ultimately leading to the inhibition of bacterial growth.[9] The inhibition is believed to be a slow-tight-binding process, where Triclocarban forms a stable ternary complex with the enzyme and the NAD⁺ cofactor.[11]

Other Biological Activities

Beyond its antimicrobial properties, this compound has been reported to exhibit other biological effects, most notably as an endocrine-disrupting compound.[1][12] Studies have shown that it can enhance the activity of endogenous steroid hormones, such as androgens and estrogens, by acting as a chemosensitizer rather than a direct receptor agonist.[12] This has raised concerns about its potential impact on human health and has led to increased regulatory scrutiny of its use in consumer products.[1][2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a molecule of significant scientific and commercial importance. Its well-defined chemical structure and properties, coupled with its potent and specific antimicrobial activity, have established it as a valuable compound in various applications. The detailed understanding of its mechanism of action as an inhibitor of bacterial enoyl-ACP reductase provides a strong foundation for the rational design of new antimicrobial agents. However, the emerging knowledge of its potential endocrine-disrupting activities underscores the importance of continued research into its broader biological effects and environmental fate. This technical guide serves as a comprehensive resource for researchers and professionals working with this multifaceted compound.

References

- Baumann, J., et al. (2010). Metabolic Activation of the Antibacterial Agent Triclocarban by Cytochrome P450 1A1 Yielding Glutathione Adducts. Chemical Research in Toxicology, 23(10), 1655-1665.

- Chen, J., et al. (2008). In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. Environmental Health Perspectives, 116(9), 1203-1210.

- Furr, J. R., et al. (2016). The Different Facets of Triclocarban: A Review. Molecules, 26(10), 2885.

- Kim, S. A., et al. (2011). Fragmentation pattern of TCC-GSH adduct. (A) Suggested structure of the adduct. Dashed lines depict suggested sites of fragmentation (a – f). Adjacent numbers are the m/z ratio of the resulting fragments. (B) ESI( – )-MS/MS fragment spectra of the ion at m/z 600.07. (C) ESI(+) fragment spectra of TCC-GSH adduct. ResearchGate.

- Lee, C. R., et al. (2010). Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei. Journal of Biological Chemistry, 285(38), 29262-29270.

- MacTavish, N. (2021). The Different Facets of Triclocarban: A Review. PubMed.

- MacTavish, N. (2021). The Different Facets of Triclocarban: A Review. ResearchGate.

- Minnesota Department of Health. (n.d.). Triclocarban (3,4,4′-trichlorocarbanilide): Aquatic Toxicity Profile.

- Schefer, C., et al. (2018). Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites. Chemosphere, 209, 833-841.

- Sharma, S. K., et al. (2003). Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by triclosan. Biochemical Journal, 374(Pt 3), 629-634.

- Stewart, M. J., et al. (1999). Structural basis and mechanism of enoyl reductase inhibition by triclosan. Journal of Molecular Biology, 290(5), 939-945.

- Sudo, H., et al. (2013). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. Journal of Antimicrobial Chemotherapy, 68(11), 2500-2510.

- The M-CSA. (n.d.). Enoyl-[acyl-carrier-protein] reductase (NADH).

- U.S. National Library of Medicine. (n.d.). Triclocarban. PubChem.

- van der Watt, J. G., & van Rooyen, P. H. (2008). N,N′-Bis(4-chlorophenyl)urea. Acta Crystallographica Section E: Crystallographic Communications, 64(7), o1222.

- Pang, L., & Shao, X. (2023). The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, C17H21ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3.

- Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation.

- U.S. National Library of Medicine. (n.d.). 4-Chlorophenylurea. PubChem.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.

- University of Calgary. (n.d.). NMR Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Organic Syntheses. (n.d.). Urea, phenyl-.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2016). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Innovare Academic Sciences, 8(11).

- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.

- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.

- PrepChem. (n.d.). Synthesis of 1-m-chlorophenyl-3-(1-methyl-4-oxo-2-imidazolidinylidene)urea.

- PubChemLite. (n.d.). This compound (C13H10Cl2N2O).

- Han, L., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4).

- U.S. National Institute of Standards and Technology. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook.

- Google Patents. (n.d.). US3222386A - Preparation of organic isocyanates.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Subashini, K., & Periandy, S. (2022). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Spectroscopy Letters, 55(1), 1-15.

- U.S. National Institute of Standards and Technology. (n.d.). Urea. NIST Chemistry WebBook.

- U.S. National Library of Medicine. (n.d.). 1-(4-Chlorophenyl)-1,3-dimethylurea. PubChem.

Sources

- 1. The Different Facets of Triclocarban: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Different Facets of Triclocarban: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by triclosan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Laboratory Synthesis of 1,3-Bis(4-chlorophenyl)urea

Abstract

This technical guide provides an in-depth exploration of the principal synthetic pathways for 1,3-Bis(4-chlorophenyl)urea (Triclocarban), a compound of interest in pharmaceutical and materials science. Designed for researchers and drug development professionals, this document details two primary, reliable laboratory-scale methodologies: the direct reaction of 4-chlorophenyl isocyanate with 4-chloroaniline, and a one-pot synthesis from 4-chloroaniline using triphosgene as a safer phosgene equivalent. The guide offers a comparative analysis of these routes, explains the underlying chemical principles, and provides detailed, step-by-step experimental protocols. Emphasis is placed on safety, efficiency, purification, and analytical validation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as Triclocarban, is a symmetrical diaryl urea. Historically used as an antimicrobial agent, its structural motif is also a key feature in modern medicinal chemistry, serving as a scaffold for various therapeutic agents, including kinase inhibitors.[1] The urea functional group acts as a rigid and effective hydrogen bond donor-acceptor unit, crucial for molecular recognition in biological systems. An efficient and reproducible synthesis is paramount for research and development in these fields.

This guide focuses on the most practical and accessible laboratory methods, moving beyond hazardous traditional approaches involving phosgene gas.[2] We will dissect two robust pathways, providing the causal logic behind procedural steps to empower researchers not just to replicate, but to understand and adapt these methods.

Physicochemical Properties & Safety Data

A thorough understanding of the target compound and its key precursors is critical for safe and effective synthesis.

| Property | This compound | 4-Chloroaniline (Precursor) | 4-Chlorophenyl isocyanate (Precursor) | Triphosgene (Precursor) |

| CAS Number | 1219-99-4 | 106-47-8[3] | 104-12-1[3] | 32315-10-9 |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | C₆H₆ClN | C₇H₄ClNO[3] | C₃Cl₆O₃ |

| Molecular Weight | 281.14 g/mol | 127.57 g/mol | 153.57 g/mol [3] | 296.75 g/mol |

| Appearance | White to off-white solid | Tan to brown crystalline solid | Colorless to yellow liquid/solid[4] | White crystalline solid |

| Melting Point | ~305 °C | 69-72 °C | 26-31 °C[4][5] | 78-82 °C |

| Boiling Point | N/A | 232 °C | 203-204 °C[4] | 203-206 °C (decomposes) |

| Key Hazards | Skin/eye irritant | Toxic, Carcinogen (suspected) | Highly toxic, Lachrymator, Corrosive[3][5] | Highly toxic, releases phosgene upon heating or contact with nucleophiles.[6] |

Core Synthetic Pathways

The formation of the urea bond is the central transformation. This is universally achieved via the nucleophilic attack of an amine onto a suitable carbonyl electrophile. The choice of this electrophile defines the synthetic route.

Pathway A: Isocyanate-Amine Coupling

This is the most direct and often preferred laboratory method due to its high efficiency and atom economy.[6] The reaction involves the direct coupling of 4-chlorophenyl isocyanate with 4-chloroaniline.

Mechanism: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. No catalyst or base is typically required for this facile reaction.[6]

Caption: Reaction scheme for the isocyanate-amine coupling pathway.

Pathway B: One-Pot Synthesis via Triphosgene

This method avoids the direct handling of isocyanates, which are often toxic and moisture-sensitive.[3] Instead, the isocyanate is generated in situ from the corresponding primary amine (4-chloroaniline) using triphosgene. Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for gaseous phosgene.[6][7]

Mechanism: Triphosgene, in the presence of a non-nucleophilic base like triethylamine (TEA), dissociates to form three equivalents of phosgene. The first equivalent of 4-chloroaniline reacts with the in situ phosgene to form a carbamoyl chloride, which then eliminates HCl (scavenged by TEA) to generate 4-chlorophenyl isocyanate. This highly reactive intermediate is immediately consumed by a second equivalent of 4-chloroaniline present in the reaction mixture to form the final symmetrical urea product.[8] The order of addition is crucial to minimize the formation of side products.[6]

Caption: Workflow for the one-pot synthesis using triphosgene.

Comparative Analysis

| Feature | Pathway A (Isocyanate-Amine Coupling) | Pathway B (One-Pot via Triphosgene) |

| Starting Materials | 4-Chloroaniline, 4-Chlorophenyl isocyanate | 4-Chloroaniline, Triphosgene, Triethylamine |

| Simplicity | Very high; a simple addition reaction. | High; one-pot procedure but requires careful control of stoichiometry and temperature. |

| Safety | Requires handling of toxic and lachrymatory isocyanate.[5] | Avoids handling isocyanate but uses triphosgene, which generates highly toxic phosgene in situ.[6] Requires excellent ventilation (fume hood). |

| Cost/Availability | Relies on the commercial availability of the specific isocyanate. | Uses a more general carbonylating agent, potentially more cost-effective if the isocyanate is expensive or unavailable. |

| Byproducts | Minimal; reaction is very clean. | Triethylammonium hydrochloride salt, which must be removed during workup. |

| Recommendation | Preferred method for laboratory scale if 4-chlorophenyl isocyanate is readily available, due to its simplicity and cleanliness. | Excellent alternative, particularly for generating a library of ureas from various amines without needing to source each corresponding isocyanate. |

Detailed Experimental Protocol: Pathway A

This protocol describes the synthesis of this compound from 4-chlorophenyl isocyanate and 4-chloroaniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |

| 4-Chloroaniline | ReagentPlus®, ≥99% | Sigma-Aldrich | 1.28 g | 1.0 |

| 4-Chlorophenyl isocyanate | 98% | Sigma-Aldrich | 1.54 g | 1.0 |

| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | 50 mL | - |

| Hexanes | ACS Grade | Fisher Scientific | 50 mL (for washing) | - |

| 250 mL Round-bottom flask | - | - | 1 | - |

| Magnetic stir bar | - | - | 1 | - |

| Addition Funnel | - | - | 1 | - |

| Buchner funnel & filter flask | - | - | 1 set | - |

Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g (10.0 mmol, 1.0 eq.) of 4-chloroaniline in 25 mL of anhydrous dichloromethane. Stir until all solid has dissolved.

-

Isocyanate Solution: In a separate beaker, dissolve 1.54 g (10.0 mmol, 1.0 eq.) of 4-chlorophenyl isocyanate in 25 mL of anhydrous dichloromethane. Causality Note: The reaction is exothermic; preparing two separate solutions allows for controlled addition and better heat dissipation.

-

Reaction Execution: Transfer the isocyanate solution to an addition funnel. Add the isocyanate solution dropwise to the stirred aniline solution over a period of 15-20 minutes at room temperature.

-

Precipitation: As the isocyanate is added, a white precipitate of the product will begin to form immediately.

-

Reaction Completion: After the addition is complete, allow the resulting slurry to stir at room temperature for an additional 1 hour to ensure the reaction proceeds to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting materials.

-

Product Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold dichloromethane (2 x 10 mL) to remove any residual soluble impurities, followed by hexanes (2 x 25 mL) to aid in drying.

-

Drying: Dry the solid product in a vacuum oven at 60-80 °C overnight to yield crude this compound. The yield is typically >95%.

Purification: Recrystallization

While the product is often of high purity after filtration, recrystallization can be performed if necessary.

-

Transfer the crude solid to a suitable flask.

-

Add a high-boiling point polar solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), dropwise while heating until the solid just dissolves.[9]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Melting Point: Compare the experimentally determined melting point with the literature value (~305 °C). A sharp melting point close to the literature value is indicative of high purity.

-

FT-IR Spectroscopy: Look for characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

¹H NMR Spectroscopy (in DMSO-d₆): Expect a singlet for the two equivalent N-H protons (around 9.0 ppm) and two sets of doublets in the aromatic region (around 7.3-7.6 ppm) corresponding to the protons on the two phenyl rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ cluster consistent with the presence of two chlorine atoms.

Conclusion

References

- Elghamry, I. et al. (2019). Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc, 2019(6), 83-92. [Source: Arkivoc]

- Chia, H. Y., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Molecules, 25(11), 2577. [Source: PMC]

- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Source: Asian Journal of Chemistry]

- Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link] [Source: Organic Chemistry Portal]

- ResearchGate. (n.d.). General scheme of urea 3 formation via the use of triphosgene. [Image]. Retrieved from ResearchGate.

- Tummatorn, J., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 935-944. [Source: Taylor & Francis Online]

- Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938.

- Tundo, P., & Selva, M. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(2), 59-66. [Source: Royal Society of Chemistry]

- ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Retrieved from ResearchGate.

- BenchChem. (2025). A Comprehensive Technical Guide to 4-Chlorophenylurea.

- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. [Source: Organic Syntheses]

- ResearchGate. (n.d.). Hydrogenation of this compound with different type of additive. [Image]. Retrieved from ResearchGate.

- Google Patents. (2001). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.

- PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)urea.

- Thomas, C. A., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Source: PMC]

- PubChem. (n.d.). 4-Chlorophenyl Isocyanate.

- Sanying Polyurethane. (n.d.). 4 chlorophenyl isocyanate. Retrieved from Sanying Polyurethane. [Source: Sanying Polyurethane]

- Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Source: Hilaris Publisher]

- BenchChem. (2025). An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.

- Defense Technical Information Center. (1991). Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. [Source: DTIC]

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from Fisher Scientific. [Source: Fisher Scientific]

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 1 g. Retrieved from Fisher Scientific. [Source: Fisher Scientific]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 1,3-Bis(4-chlorophenyl)urea: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 1,3-Bis(4-chlorophenyl)urea, a compound of interest in various research and development sectors. In the absence of extensive publicly available experimental solubility data for this specific molecule, this guide offers a robust framework for understanding and predicting its behavior in a range of organic solvents. By leveraging data from structurally analogous compounds, particularly the herbicides Diuron and Linuron, and employing theoretical models such as Hansen Solubility Parameters (HSP), this document serves as an essential resource for scientists and drug development professionals. The guide further details a rigorous, self-validating experimental protocol for the precise determination of solubility, ensuring researchers can generate reliable data for their specific applications.

Introduction: The Significance of this compound

This compound, also known as Triclocarban, is a symmetrically substituted diaryl urea. Its molecular structure, characterized by a central urea moiety flanked by two 4-chlorophenyl groups, imparts a high degree of crystallinity and low aqueous solubility, making its formulation and delivery in various applications a considerable challenge. Understanding its solubility in organic solvents is paramount for a multitude of processes including, but not limited to, synthesis, purification, formulation, and the development of analytical methods.

This guide is structured to provide a multi-faceted approach to understanding the solubility of this compound. It begins by establishing the physicochemical properties of this compound and its key structural analogues. It then delves into a theoretical assessment of its solubility using the Hansen Solubility Parameter framework. A significant portion of this document is dedicated to providing a detailed, step-by-step experimental protocol for researchers to determine the solubility of this compound in their solvents of interest. Finally, a discussion on advanced thermodynamic models for solubility correlation is presented, offering a pathway to more sophisticated analysis.

Physicochemical Properties: The Foundation of Solubility

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For this compound, these properties indicate a compound that is poorly soluble in polar solvents like water and exhibits a preference for more non-polar or moderately polar organic solvents.

Table 1: Physicochemical Properties of this compound and its Analogues

| Property | This compound | Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) | Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) |

| CAS Number | 1219-99-4 | 330-54-1 | 330-55-2 |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | C₉H₁₀Cl₂N₂O | C₉H₁₀Cl₂N₂O₂ |

| Molecular Weight | 281.14 g/mol | 233.09 g/mol | 249.10 g/mol |

| Melting Point | ~305 °C | 158-159 °C[1] | 93-94 °C[2] |

| LogP (predicted) | 4.3 | 2.85 | 3.00 |

| Water Solubility | Very low | 42 mg/L at 25 °C[1] | 81 mg/L at 25 °C[3] |

The high melting point of this compound is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process. This high lattice energy is a major contributor to its generally low solubility.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a more quantitative approach to this principle by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[4][5]

The total Hansen solubility parameter (δt) is related to the individual components by the equation:

δt² = δD² + δP² + δH²

A solute is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Estimated Hansen Solubility Parameters for this compound and HSP of Common Organic Solvents (in MPa⁰.⁵)

| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| This compound (Estimated) | 19.5 | 8.5 | 7.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Disclaimer: The HSP values for this compound are estimations and should be used as a predictive tool to guide solvent selection for experimental validation.

Based on these estimated values, solvents like acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are predicted to be better solvents for this compound compared to alcohols like methanol and ethanol, or non-polar solvents like toluene.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Maintain a consistent temperature (e.g., 25 °C) and agitation speed.

-

To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility should be considered at equilibrium when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

After the desired equilibration time, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is typically appropriate for this type of compound.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance for this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution, taking into account the dilution factor.

-

Advanced Solubility Modeling

For a more in-depth understanding and prediction of solubility, particularly in mixed solvent systems or at different temperatures, more sophisticated thermodynamic models can be employed.

-

Jouyban-Acree Model: This model is widely used to correlate the solubility of a solute in mixed solvent systems. It takes into account the contributions of the individual solvents and their interactions.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[7][8] It is particularly useful when experimental data is scarce.

The application of these models often requires specialized software and a deeper understanding of thermodynamic principles, but they can provide valuable insights for formulation development and process optimization.

Conclusion

References

- Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. (2019). Polymers, 11(10), 1664.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3120, Diuron.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9502, Linuron.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Zenodo. (2017). Prediction of Solubility with COSMO-RS.

- AERU. (n.d.). Linuron (Ref: HOE 02810). University of Hertfordshire.

- EXTOXNET. (1996). Linuron.

- Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2021). Industrial & Engineering Chemistry Research, 60(20), 7629–7640.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Canadian Science Publishing. (2001). Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(2), 127-134.

Sources

- 1. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Bis(4-chlorophenyl)urea

Introduction

1,3-Bis(4-chlorophenyl)urea, a symmetrically substituted diaryl urea, is a compound of significant interest in various fields, including medicinal chemistry and materials science. Diaryl ureas are recognized as a "privileged scaffold" due to their unique structural features that allow for diverse biological activities.[1] Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the rationale behind the experimental choices and the interpretation of the spectral features, reflecting a field-proven approach to structural analysis.

Molecular Structure and Analytical Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound possesses a plane of symmetry, which simplifies its NMR spectra.

Figure 1: Chemical structure of this compound.

The analytical workflow for the characterization of this compound is a multi-pronged approach, where each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for diaryl ureas due to its excellent dissolving power and its ability to slow down the exchange of the N-H protons, allowing for their observation in the ¹H NMR spectrum.[2]

-

Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating can be applied if necessary, but caution should be exercised to prevent any potential sample degradation.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): While referencing to the residual solvent peak is common practice, a small amount of tetramethylsilane (TMS) can be added for precise chemical shift referencing.[2]

¹H NMR Spectroscopy: Interpretation and Insights

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-H | ~8.7 | Singlet | 2H | Urea protons |

| Ar-H | ~7.4 | Doublet | 4H | Protons ortho to the urea linkage |

| Ar-H | ~7.3 | Doublet | 4H | Protons meta to the urea linkage |

Rationale behind the assignments:

-

N-H Protons: The protons on the nitrogen atoms are expected to appear as a singlet due to their chemical equivalence. Their downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic rings. In DMSO-d₆, these protons are typically observed as a broad singlet.

-

Aromatic Protons: The para-substituted chlorophenyl rings give rise to a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating urea linkage will be more shielded and thus appear slightly upfield compared to the protons meta to the urea linkage (and ortho to the electron-withdrawing chlorine atom). The coupling constant between these adjacent protons is typically in the range of 7-9 Hz.

¹³C NMR Spectroscopy: Interpretation and Insights

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry.

| Approx. Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=O (Urea carbonyl) |

| ~138 | Ar-C (Carbon attached to Nitrogen) |

| ~128 | Ar-C (Carbon ortho to Nitrogen) |

| ~125 | Ar-C (Carbon meta to Nitrogen) |

| ~120 | Ar-C (Carbon attached to Chlorine) |

Rationale behind the assignments:

-

Carbonyl Carbon: The urea carbonyl carbon is highly deshielded and appears significantly downfield, typically above 150 ppm.[2]

-

Aromatic Carbons: Four distinct signals are expected for the four chemically non-equivalent carbons in each phenyl ring. The carbon attached to the nitrogen (ipso-carbon) is deshielded by the electronegative nitrogen atom. The carbon bearing the chlorine atom is also deshielded. The remaining two aromatic carbons can be assigned based on established substituent effects in benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the urea and aromatic moieties.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

| Approx. Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H Stretch | Urea |

| ~1630-1650 | C=O Stretch (Amide I) | Urea |

| ~1550-1590 | N-H Bend / C-N Stretch (Amide II) | Urea |

| ~1490 | C=C Stretch | Aromatic Ring |

| ~1090 | C-Cl Stretch | Aryl Halide |

| ~820 | C-H Out-of-plane Bend | para-substituted Aromatic |

Causality behind the characteristic absorptions:

-

N-H Stretching: The N-H stretching vibrations in ureas typically appear as a strong, sometimes broad, band in the region of 3300-3400 cm⁻¹.[3] The presence of hydrogen bonding can influence the shape and position of this band.

-

Amide I Band (C=O Stretch): This is one of the most characteristic absorptions in the IR spectrum of ureas and is due to the C=O stretching vibration.[3] It is a strong and sharp peak.

-

Amide II Band: This band arises from a combination of N-H bending and C-N stretching vibrations and is also a strong and characteristic feature of the urea group.[3]

-

Aromatic and C-Cl Vibrations: The spectrum will also show characteristic absorptions for the aromatic rings (C=C stretching) and the C-Cl bond. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of para-substitution on a benzene ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[5]

Experimental Protocol: Mass Spectrometry

A common technique for analyzing solid samples like this compound is electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is often effective for ureas, detecting the protonated molecule [M+H]⁺.

Interpretation of the Mass Spectrum

Molecular Ion Peak:

The molecular weight of this compound (C₁₃H₁₀Cl₂N₂O) is approximately 281.13 g/mol .[6] A key feature to look for is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks:

-

M⁺: (containing two ³⁵Cl atoms)

-

(M+2)⁺: (containing one ³⁵Cl and one ³⁷Cl atom)

-

(M+4)⁺: (containing two ³⁷Cl atoms)

The relative intensities of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Fragmentation Pattern:

Electron impact (EI) or collision-induced dissociation (CID) can induce fragmentation of the molecular ion. The weakest bonds are most likely to break.[7]

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Plausible Fragmentation Pathways:

-

Cleavage of the C-N bond: A common fragmentation pathway for ureas is the cleavage of the C-N bond, which can lead to the formation of a 4-chlorophenyl isocyanate radical cation (m/z 153/155) and a 4-chloroaniline radical.

-

Formation of 4-chloroaniline: A rearrangement can lead to the formation of the 4-chloroaniline cation (m/z 127/129).

-

Loss of isocyanate or amine: Further fragmentation can involve the loss of the isocyanate (-NCO) or amine (-NH₂) group from the initial fragments, leading to the formation of the chlorophenyl cation (m/z 111/113).

Conclusion

The spectroscopic analysis of this compound is a systematic process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides crucial, complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. This guide has outlined the key experimental considerations and interpretative strategies from the perspective of a senior application scientist, emphasizing the importance of understanding the underlying principles to confidently characterize this and other related diaryl urea compounds.

References

- PubChem. Triclocarban.

- DeAngelis, F., et al. (2015). Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites. Journal of the American Society for Mass Spectrometry, 26(9), 1477-1486. [Link]

- Halden, R. U., & Paull, D. H. (2004). Analysis of Triclocarban in Aquatic Samples by Liquid Chromatography Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 38(18), 4849-4855. [Link]

- University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups. [Link]

- Clark, J. (2015).

- PubChem. 4-Chlorophenylurea.

- ResearchGate. Infrared spectra of crystalline urea films. [Link]

- Chemistry LibreTexts.

- Halden, R. U., & Paull, D. H. (2005). Analysis of Triclocarban in Aquatic Samples by Liquid Chromatography Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 77(19), 6107-6114. [Link]

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119. [Link]

- Biomonitoring California. (2010). Triclocarban [CASRN 101-20-2]. [Link]

- ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

- University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

- ResearchGate. Most abundant fragments in mass spectra of... [Link]

- University of California, Los Angeles. IR Absorption Table. [Link]

- NIST. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. National Institute of Standards and Technology. [Link]

- NIST. Urea, (4-chlorophenyl)-. National Institute of Standards and Technology. [Link]

- Defense Technical Information Center. (1987). Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. [Link]

- University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. 11.

- Wikipedia.

- PubChemLite. This compound (C13H10Cl2N2O). [Link]

- Han, L., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 543-545. [Link]

- PubChem. 1,3-Bis(3-chlorophenyl)urea.

- Schymanski, E. L., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 32(5), 1194-1206. [Link]

- Maryanoff, B. E., & McComsey, D. F. (1983). Carbon-13 NMR of some organophosphorus compounds. 2—chemical shifts and P C coupling constants of diaryl-, dialkoxy- and diaryloxy-phosphine amines with general formula Y2PNRR'. Organic Magnetic Resonance, 21(2), 93-96. [Link]

- Fisher Scientific. This compound 98.0+%, TCI America™. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Lankin, D. C., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Pharmaceutical Sciences VII (pp. 81-111). [Link]

- Pauli, G. F., et al. (2012). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Roman, G. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science, 9(8), 85-94. [Link]

- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1,3-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | CID 139410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

The In Vitro Cytotoxic Potential of 1,3-Bis(4-chlorophenyl)urea: A Technical Guide for Cancer Research

Foreword: The Rationale for Investigating Diarylureas in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity is paramount. Among the myriad of scaffolds explored in medicinal chemistry, the diarylurea moiety has emerged as a "privileged structure."[1][2] Its unique ability to form critical hydrogen bonds with biological targets, particularly protein kinases, has established it as a cornerstone in the design of potent anticancer agents.[1][2][3] Compounds bearing this central urea bridge are well-represented among approved kinase inhibitors, which are designed to intercept the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[4][5]

This technical guide delves into the in vitro cytotoxic effects of a specific diarylurea compound, 1,3-Bis(4-chlorophenyl)urea. While direct and extensive research on this particular molecule is emerging, a wealth of data from its close structural analogs provides a strong predictive framework for its potential as an anticancer agent. This document will synthesize this information, offering researchers a comprehensive manual to design and execute a robust preclinical evaluation of this compound and similar compounds. We will explore the causality behind experimental choices, provide validated protocols, and discuss the anticipated molecular mechanisms of action, grounding our discussion in the established pharmacology of the diarylurea class.

I. Compound Profile: this compound

-

Structure:

C₁₃H₁₀Cl₂N₂O

A. Synthesis:

The synthesis of symmetrical diarylureas like this compound is typically a straightforward and high-yielding reaction. The most common laboratory-scale synthesis involves the reaction of an aromatic amine with an aromatic isocyanate. In the case of this compound, this would involve the reaction of 4-chloroaniline with 4-chlorophenyl isocyanate.

A general and adaptable protocol, based on the synthesis of a structurally similar compound, 1,3-bis(3,5-dichlorophenyl)urea, is as follows:

Protocol 1: Synthesis of a Symmetrical Diarylurea [7]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve one equivalent of the aromatic amine (e.g., 4-chloroaniline) in a suitable anhydrous solvent (e.g., dichloromethane).

-

To this stirring solution, add one equivalent of the corresponding aromatic isocyanate (e.g., 4-chlorophenyl isocyanate) portion-wise at room temperature.

-

Allow the reaction to stir at ambient temperature for several hours (e.g., 18-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product that precipitates out of the solution is collected by vacuum filtration.

-

The collected solid is washed with the reaction solvent to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield the pure diarylurea.

B. Physicochemical Properties:

This compound is a white to off-white solid with a high melting point, characteristic of the crystalline nature of symmetrical ureas. Its solubility is generally low in aqueous solutions but higher in organic solvents like dimethyl sulfoxide (DMSO), which is a common vehicle for in vitro biological assays.

II. Evaluating In Vitro Cytotoxicity: A Multi-Assay Approach

To comprehensively assess the cytotoxic effects of this compound, a panel of in vitro assays is essential. This multi-assay strategy provides a more complete picture of the compound's biological activity by measuring different cellular endpoints.

A. Cell Line Selection and Culture:

The choice of cancer cell lines should ideally represent a variety of tumor types to assess the breadth of the compound's activity. Based on studies of similar diarylurea compounds, a starting panel could include:

-

A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

-

MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and with fewer treatment options.[8]

-

HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

-

A normal, non-cancerous cell line (e.g., human dermal fibroblasts or an immortalized non-tumorigenic epithelial line): To assess for cancer-specific cytotoxicity.

Protocol 2: General Cell Culture and Maintenance

-

Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

B. Cell Viability and Proliferation Assays:

These assays are the initial step in determining the concentration-dependent cytotoxic effects of the compound.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 3: MTT Assay

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. LDH (Lactate Dehydrogenase) Release Assay:

This assay quantifies cytotoxicity by measuring the release of the cytoplasmic enzyme LDH from cells with damaged plasma membranes.

Protocol 4: LDH Assay

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Incubate the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

C. Quantitative Cytotoxicity Data (Based on a Close Structural Analog):

While specific IC₅₀ values for this compound are not widely published, data from the closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), provides a strong indication of its potential potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 | [7] |

| Hs600T (Melanoma) | 6 ± 1 | [7] | |

| A2058 (Melanoma) | 11 ± 2 | [7] | |

| H1417 (Lung Cancer) | 1.2 ± 0.2 | [1] | |

| H1618 (Lung Cancer) | 1.5 ± 0.2 | [1] | |

| H358 (Lung Cancer) | 2.1 ± 0.2 | [1] | |

| H520 (Lung Cancer) | 2.4 ± 0.3 | [1] |

Note: This data is for a structurally similar compound and serves as an illustrative example of the expected potency.

III. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A key aspect of characterizing a novel anticancer compound is to understand how it induces cell death. For many diarylurea compounds, the primary mechanism is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

A. Investigating Apoptosis:

Apoptosis is a tightly regulated process involving a cascade of molecular events. Several assays can be employed to detect the hallmarks of apoptosis.

1. Mitochondrial Membrane Potential (ΔΨm) Assay:

A key early event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. This can be measured using fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester) or JC-1.

Protocol 5: TMRE Assay for Mitochondrial Membrane Potential

-

Culture cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 hours). Include a positive control for depolarization (e.g., CCCP).

-

Incubate the cells with TMRE staining solution in the dark.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

2. Caspase Activation Assays:

Caspases are a family of proteases that are the central executioners of apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3, -8, and -9.

Protocol 6: Caspase-Glo® 3/7 Assay

-

Seed and treat cells in a 96-well plate as previously described.

-

At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature to allow for cell lysis and the caspase cleavage reaction to generate a luminescent signal.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspase-3 and/or -7.

3. Western Blot Analysis of Apoptosis-Related Proteins:

Western blotting can be used to examine the expression levels of key proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the cleavage of PARP (a substrate of activated caspase-3). Studies on the analog COH-SR4 have shown an increase in Bax and a decrease in Bcl-2 expression following treatment.[9]

B. Cell Cycle Analysis:

Many anticancer agents exert their effects by causing a halt in the cell cycle, preventing cancer cells from dividing.

Protocol 7: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Treat cells with this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing propidium iodide (which stains DNA) and RNase A (to remove RNA).

-

Analyze the DNA content of the cells by flow cytometry.

-

The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can then be quantified. The analog COH-SR4 has been shown to induce G0/G1 or G2/M phase arrest in different cancer cell lines.[2][7]

IV. Postulated Signaling Pathways and Molecular Targets

The diarylurea scaffold is a well-established pharmacophore for kinase inhibitors.[1][2][5] These compounds often act as "Type II" inhibitors, binding to the inactive (DFG-out) conformation of kinases.[3] This mode of binding provides a degree of selectivity for certain kinases. Based on the extensive research into this class of compounds, the following signaling pathways are potential targets for this compound:

A. The PI3K/Akt/mTOR Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been shown to inhibit this pathway.[10]

B. The Raf/MEK/ERK (MAPK) Pathway:

This pathway is another critical signaling cascade that controls cell proliferation and is a common target for diarylurea-based drugs like Sorafenib.[11]

C. Hedgehog Signaling Pathway:

The Hedgehog pathway plays a role in tumorigenesis, and some diarylurea derivatives have been found to inhibit this pathway.[7][10]

D. The Intrinsic Apoptosis Pathway:

As suggested by the assays described above, this compound is likely to induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Workflow and Postulated Mechanism of Action

Caption: Experimental workflow for evaluating the cytotoxic effects and elucidating the mechanism of action of this compound.

V. Conclusion and Future Directions

This compound, as a member of the diarylurea class of compounds, holds significant promise as a scaffold for the development of novel anticancer agents. The experimental framework outlined in this guide provides a robust starting point for its in vitro characterization. Based on the extensive data available for its close structural analogs, it is hypothesized that this compound will exhibit potent cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. The underlying mechanism is anticipated to involve the inhibition of key protein kinases within signaling pathways critical for cancer cell survival and proliferation.

Future research should focus on obtaining specific cytotoxicity data for this compound against a broad panel of cancer cell lines to confirm these hypotheses. Further mechanistic studies, including kinase profiling assays and in vivo xenograft models, will be crucial to fully elucidate its therapeutic potential and to identify the specific molecular targets that mediate its anticancer effects. The insights gained from such studies will be invaluable for the rational design and development of the next generation of diarylurea-based cancer therapeutics.

References

- Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548.

- Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Biochemical pharmacology, 86(12), 1664–1672.

- Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(2), 734.

- Wang, Y., et al. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 191, 112155.

- ResearchGate. (n.d.). Diarylureas in the type II kinase inhibitor.

- Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Anticancer research, 35(11), 6059–6068.

- Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Biochemical pharmacology, 86(12), 1664–1672.

- Li, Y., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733.

- ResearchGate. (n.d.). Hydrogenation of this compound with different type of additive a.

- Singhal, S. S., Figarola, J., Singhal, J., Nagaprashantha, L., Berz, D., Rahbar, S., & Awasthi, S. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Biochemical pharmacology, 86(12), 1664.

- Zhang, Y., et al. (2021). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Journal of Cancer, 12(15), 4593–4601.

- Li, Q., et al. (2022). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Medicinal Chemistry, 13(5), 586-595.

- Organic Syntheses. (n.d.). Urea, phenyl-, and.

- Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(13), 10887.

- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). Molecules, 27(23), 8206.

- Synthesis of 1-(3-chlorophenyl)-3-(1,3-dimethyl-4-oxo-2-imidazolidinylidene)urea. (n.d.).

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Molecules, 26(21), 6505.

- Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2023). Pharmaceuticals, 16(11), 1548.

- Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (2021). Pharmaceutical Sciences, 27(4), 512-520.

- Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4. (2020). Cytotechnology, 72(4), 579–589.

- Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4. (2020). Cytotechnology, 72(4), 579–589.

- Inhibition of the urea cycle by the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin increases serum ammonia levels in mice. (2020). The Journal of biological chemistry, 295(18), 6069–6082.

- Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes. (2004). Skin pharmacology and physiology, 17(6), 283–288.